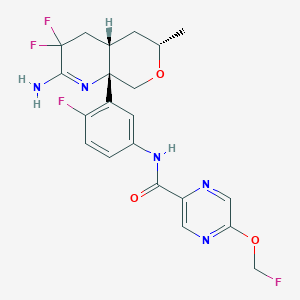
PSMA-ligand-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prostate-specific membrane antigen ligand 1 is a compound that has gained significant attention in the field of medical research, particularly in the diagnosis and treatment of prostate cancer. Prostate-specific membrane antigen is a type II transmembrane glycoprotein that is highly expressed in prostate cancer cells, making it an excellent target for both imaging and therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of prostate-specific membrane antigen ligand 1 typically involves a combination of solid-phase and solution-phase synthetic strategies. The process often includes the use of various reagents and catalysts to achieve the desired chemical structure . For example, the synthesis may involve the use of hexafluoroisopropanol, dichloromethane, trifluoroacetic acid, triisopropylsilane, and lithium hydroxide under specific reaction conditions .
Industrial Production Methods: Industrial production of prostate-specific membrane antigen ligand 1 involves stringent quality control measures to ensure the purity and efficacy of the compound. High-performance liquid chromatography is commonly used for quality control, and the recovery of the compound can be highly dependent on sample composition .
Análisis De Reacciones Químicas
Types of Reactions: Prostate-specific membrane antigen ligand 1 undergoes various chemical reactions, including strain-promoted azide-alkyne cycloaddition, which is used for conjugation with different functional elements . This reaction is particularly useful for developing a modular platform for prostate-specific membrane antigen-targeted imaging and therapy.
Common Reagents and Conditions: Common reagents used in the reactions involving prostate-specific membrane antigen ligand 1 include azides, alkynes, and various radiolabeling agents such as technetium-99m and indium-111 . The reaction conditions often involve specific pH levels and temperatures to ensure optimal binding and efficacy.
Major Products: The major products formed from these reactions are typically radiolabeled prostate-specific membrane antigen ligands that can be used for imaging and therapeutic purposes .
Aplicaciones Científicas De Investigación
Prostate-specific membrane antigen ligand 1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used for the diagnosis and treatment of prostate cancer through imaging techniques such as positron emission tomography and radioligand therapy . In chemistry, it serves as a model compound for studying the interactions between ligands and receptors. In biology, it is used to investigate the molecular mechanisms underlying prostate cancer progression .
Mecanismo De Acción
The mechanism of action of prostate-specific membrane antigen ligand 1 involves its high affinity binding to prostate-specific membrane antigen, which is highly expressed in prostate cancer cells . Upon binding, the ligand is internalized through endocytosis, allowing for targeted delivery of therapeutic agents or imaging radionuclides to the cancer cells . This targeted approach minimizes damage to surrounding healthy tissues and enhances the efficacy of the treatment.
Comparación Con Compuestos Similares
Prostate-specific membrane antigen ligand 1 is unique in its high specificity and affinity for prostate-specific membrane antigen, making it a valuable tool in prostate cancer diagnosis and therapy. Similar compounds include other prostate-specific membrane antigen-targeted ligands such as prostate-specific membrane antigen-11, prostate-specific membrane antigen-617, and radiohybrid prostate-specific membrane antigen-7 . These compounds also target prostate-specific membrane antigen but may differ in their pharmacokinetics, binding affinities, and clinical applications .
Propiedades
Fórmula molecular |
C34H54N4O10 |
|---|---|
Peso molecular |
678.8 g/mol |
Nombre IUPAC |
2-[4-[[[5-[[1,5-bis[(2-methylpropan-2-yl)oxy]-1,5-dioxopentan-2-yl]carbamoylamino]-6-[(2-methylpropan-2-yl)oxy]-6-oxohexyl]carbamoylamino]methyl]phenyl]acetic acid |
InChI |
InChI=1S/C34H54N4O10/c1-32(2,3)46-27(41)18-17-25(29(43)48-34(7,8)9)38-31(45)37-24(28(42)47-33(4,5)6)12-10-11-19-35-30(44)36-21-23-15-13-22(14-16-23)20-26(39)40/h13-16,24-25H,10-12,17-21H2,1-9H3,(H,39,40)(H2,35,36,44)(H2,37,38,45) |
Clave InChI |
IMNLHBFYVLUOKM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)NC(=O)NC(CCCCNC(=O)NCC1=CC=C(C=C1)CC(=O)O)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2,5-dioxopyrrolidin-1-yl) 3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoate](/img/structure/B11932724.png)
![2-[3-[1-(1,2-dihydroacenaphthylen-1-yl)piperidin-4-yl]-2-oxobenzimidazol-1-yl]-N-methylacetamide](/img/structure/B11932729.png)


![7-(4-Isopropoxyphenyl)-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridine](/img/structure/B11932737.png)


![(7S)-2-(3,5-dimethoxy-4-methylphenyl)-7-(1-prop-2-enoylpiperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11932756.png)
![methyl 2-[(2S,7R,8S,10S,12R,13S,14S,16S,17S,19R,20S,21R)-7-acetyloxy-16,21-dihydroxy-5,13,20-trimethyl-9-methylidene-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-1(24),5-dien-23-ylidene]propanoate](/img/structure/B11932767.png)
![2-[2-[[(3S)-1-[8-[(4-tert-butyl-1,3-thiazol-2-yl)carbamoyl]-4-oxo-3-[(E)-2-(2H-tetrazol-5-yl)ethenyl]pyrido[1,2-a]pyrimidin-2-yl]piperidin-3-yl]oxycarbonylamino]ethyl-dimethylazaniumyl]acetate](/img/structure/B11932772.png)

![2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B11932784.png)
![1-[3-[(5-amino-2-chloro-4-fluoro-3-methylbenzoyl)amino]-4-(4-methylpiperazin-1-yl)phenyl]-N-(3-morpholin-4-ylpropyl)triazole-4-carboxamide](/img/structure/B11932793.png)

